环磷酰胺杂质 A

描述

Cyclophosphamide Impurity A, also known as (3- { [2- (Aziridin-1-yl) ethyl] amino}propyl) phosphonic acid , is a reference standard supplied with COA and analytical data . It is also known as 2- ((2-Chloroethyl) (2-hydroxyethyl)amino)-1,3,2-oxazaphosphinane 2-oxide .

Synthesis Analysis

The synthesis of Cyclophosphamide Impurity A involves the use of ion chromatography UV Detector for Impurity B at 200 nm . About 5 mg of each of impurity A, Impurity B, Impurity D and Propanolamine is weighed in a 5 ml Volumetric flask . Diluent is added and sonicated to dissolve .Molecular Structure Analysis

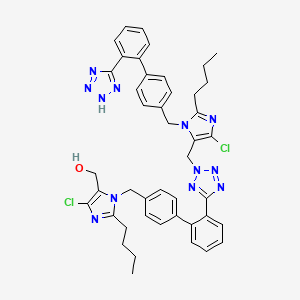

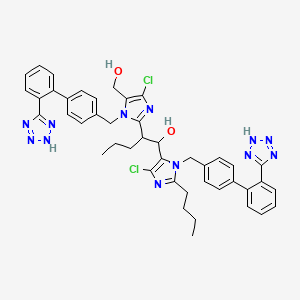

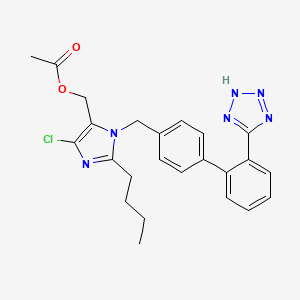

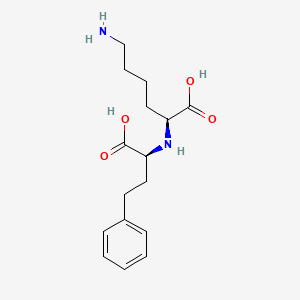

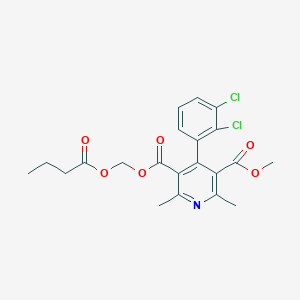

The molecular formula of Cyclophosphamide Impurity A is C10H24Cl2N3O3P . The InChI is InChI=1S/C10H24Cl2N3O3P/c11-3-7-15 (8-4-12)19 (18,13-5-1-9-16)14-6-2-10-17/h16-17H,1-10H2, (H2,13,14,18) . The molecular weight is 336.19 g/mol .Chemical Reactions Analysis

Cyclophosphamide Impurity A is involved in various chemical reactions. For instance, it is used in the quantification of Cyclophosphamide Impurities in Cyclophosphamide Drug Substance and formulations by Ion chromatography .Physical And Chemical Properties Analysis

Cyclophosphamide Impurity A has a molecular weight of 336.19 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 13 . The Exact Mass is 335.0932340 g/mol .科学研究应用

Pharmaceutical Quality Control

In the pharmaceutical industry, Cyclophosphamide Impurity A is crucial for quality control. It serves as a reference standard to ensure the purity and safety of Cyclophosphamide formulations. By quantifying the levels of this impurity, manufacturers can adhere to regulatory standards and prevent adverse effects related to impurity toxicity .

Toxicological Studies

The impurity plays a role in toxicological studies, where its effects on biological systems are examined. This helps in determining the safe dosage levels of Cyclophosphamide and understanding the potential side effects that may arise from its impurities .

Chemotherapy Efficacy Research

Cyclophosphamide Impurity A is used in research to explore the mechanism of action of Cyclophosphamide in chemotherapy. It helps in identifying how impurities might affect the drug’s efficacy and contribute to its therapeutic and toxic reactions .

Metabolite Analysis

In metabolite analysis, Cyclophosphamide Impurity A is identified and quantified to understand the metabolic pathways of Cyclophosphamide. This information is vital for predicting drug interactions and metabolic byproducts that could influence treatment outcomes .

Environmental Impact Studies

This impurity is also studied for its environmental impact, particularly in the context of pharmaceutical waste. Research into the degradation and persistence of Cyclophosphamide Impurity A can inform proper disposal methods and environmental safety protocols .

Analytical Method Development

Cyclophosphamide Impurity A is essential in developing analytical methods such as chromatography. It is used to validate the sensitivity, specificity, and accuracy of analytical techniques aimed at detecting impurities in drug substances .

Regulatory Compliance Research

Lastly, it is pivotal in regulatory compliance research. Scientists study the impurity to ensure that pharmaceutical products meet the stringent requirements set by health authorities, thus safeguarding public health .

安全和危害

未来方向

Cyclophosphamide is primarily used in the management and treatment of neoplasms, including multiple myeloma, sarcoma, and breast cancer . It is also found useful in the treatment of autoimmune diseases such as multiple sclerosis . Future research may focus on optimizing the use of Cyclophosphamide and its impurities in these areas .

属性

IUPAC Name |

3-[[bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphoryl]amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24Cl2N3O3P/c11-3-7-15(8-4-12)19(18,13-5-1-9-16)14-6-2-10-17/h16-17H,1-10H2,(H2,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNVPTKBTWQELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNP(=O)(NCCCO)N(CCCl)CCCl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclophosphamide Impurity A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical techniques are commonly used to quantify Cyclophosphamide Impurity A in drug substances and formulations?

A1: [] Non-suppressed ion chromatography (IC) is a validated method used to quantify Cyclophosphamide Impurity A in both drug substances and formulations. This method utilizes a low-capacity cation exchange column and a weakly acidic mobile phase to achieve optimal resolution of impurities. Detection is achieved using conductivity and UV detectors connected in series. [] Additionally, the compendial Thin Layer Chromatography (TLC) method is also mentioned as a possible alternative. []

Q2: What is the validated Limit of Quantification (LOQ) for Cyclophosphamide Impurity A using the described ion chromatography method?

A2: The validated LOQ for Cyclophosphamide Impurity A using the described ion chromatography method is 10 mg/L. [] This level of sensitivity highlights the method's ability to accurately detect and quantify trace amounts of the impurity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。